4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide
Description
The compound 4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide is a benzimidazole derivative featuring a hydroxymethyl-substituted imidazole core, a sulfanylacetamido linker, and a carbamoylmethyl group attached to a 4-methylphenyl moiety. The compound’s complexity arises from its hybrid architecture, combining imidazole, sulfanyl, and carbamoyl functionalities, which may enhance its binding affinity to biological targets compared to simpler analogs.
Properties
IUPAC Name |
4-[[2-[5-(hydroxymethyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-15-2-4-16(5-3-15)10-25-20(30)12-28-19(13-29)11-26-23(28)33-14-21(31)27-18-8-6-17(7-9-18)22(24)32/h2-9,11,29H,10,12-14H2,1H3,(H2,24,32)(H,25,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHDUSHXRSEKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the attachment of the benzamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields, and minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the imidazole ring could lead to a saturated imidazoline derivative.
Scientific Research Applications
4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a. Benzimidazole-Thiosemicarbazone Derivatives describes 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide, which shares the benzimidazole-sulfanyl motif but replaces the acetamido and carbamoylmethyl groups with a thiosemicarbazone moiety.
b. Sulfonamide-Linked Imidazoles
In , 4-(4,5-diphenyl-2-(substituted benzene)-1H-imidazol-1-yl)benzene sulfonamides are synthesized with sulfonamide groups instead of sulfanylacetamido linkers. Sulfonamides generally exhibit stronger hydrogen-bonding capacity due to their sulfonyl oxygen atoms, which may enhance protein target interactions but reduce metabolic stability compared to sulfanyl-based analogs .
c. Pyrazolylidene and Triazole Derivatives reports N-carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide, which replaces the imidazole core with a pyrazole ring. Pyrazoles are less basic than imidazoles, altering pH-dependent solubility and bioavailability. Additionally, the absence of a hydroxymethyl group in this compound may limit its ability to participate in redox reactions or covalent bonding .
Physicochemical Properties
- Hydrophilicity : The hydroxymethyl and carbamoylmethyl groups in the target compound enhance hydrophilicity compared to N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (), which lacks polar substituents. This may improve aqueous solubility but reduce blood-brain barrier penetration .
- Thermal Stability : Melting points for benzimidazole derivatives vary widely. For example, the pyrazolylidene-sulfonamide in melts at 113.9°C, whereas the target compound’s melting point is likely higher due to increased hydrogen-bonding capacity .
Biological Activity
Overview
4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide is a complex organic compound with a unique structure that includes an imidazole ring, a benzamide group, and various functional groups. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The IUPAC name for the compound is 4-[[2-[5-(hydroxymethyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide. Its chemical structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C23H25N5O4S |
| Molecular Weight | 455.55 g/mol |
| Functional Groups | Imidazole, Benzamide, Sulfanyl, Hydroxymethyl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The functional groups present in the compound facilitate binding to these targets, modulating their activity and leading to various biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The imidazole ring may confer inhibitory properties against certain enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
Anticancer Properties
Studies have suggested that compounds with similar structures exhibit anticancer effects through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by disrupting cell cycle progression.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes.
Case Studies and Research Findings
-
Antitumor Activity:
In a study exploring the effects of imidazole derivatives on cancer cells, it was found that compounds similar to this compound exhibited significant inhibition of tumor cell proliferation in vitro (IC50 values ranging from 10 µM to 20 µM) . -
Enzyme Inhibition:
Research into the enzyme inhibition capabilities revealed that derivatives containing imidazole rings could effectively inhibit kinases involved in cancer signaling pathways, suggesting potential therapeutic applications in oncology . -
Anti-inflammatory Mechanisms:
A study highlighted that certain imidazole derivatives could suppress inflammatory responses by downregulating the expression of inflammatory cytokines and mediators in macrophages .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| 4-Methylumbelliferone | Similar imidazole; hydroxymethyl group | Inhibits hyaluronan biosynthesis; anti-inflammatory |
| N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)... | Contains imidazole; varied side chains | Potential anticancer activity; enzyme inhibition |
| Acetamide derivatives | Common acetamide functionality | Wide range of pharmacological effects |
Q & A
Q. What are the recommended synthetic routes for 4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with imidazole ring formation, followed by functionalization with hydroxymethyl and sulfanyl-acetamido groups. Key steps include:
- Cyclization : Use precursors like thiourea derivatives under acidic/basic conditions to form the imidazole core .
- Functionalization : Introduce the hydroxymethyl group via reductive amination or alkylation, and the sulfanyl-acetamido moiety via thiol-ene "click" chemistry .
- Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For example, continuous flow reactors can enhance reproducibility in lab-scale synthesis .
Analytical validation (e.g., NMR, HPLC) is critical at each step to confirm intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regioselectivity of the imidazole ring and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm) .
- HPLC-PDA : Monitor reaction progress and purity (>95% recommended for biological assays) .
Q. How does the compound’s reactivity vary under different pH and temperature conditions?
- Methodology :
- Hydrolysis : The benzamide and carbamoyl groups undergo hydrolysis under acidic (HCl) or basic (NaOH) conditions, forming carboxylic acids and amines. Monitor via HPLC .
- Oxidation/Reduction : The hydroxymethyl group is susceptible to oxidation (e.g., with HO) to a carboxylate, while the sulfanyl group can form sulfoxides or sulfones .
- Stability Studies : Conduct accelerated stability testing at 40°C/75% RH for 4 weeks to assess degradation pathways .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodology :
- Comparative SAR Analysis : Compare analogs (e.g., substituent effects on the imidazole ring) using a standardized assay (e.g., IC in kinase inhibition). For example, fluorophenyl vs. methylphenyl groups may alter target affinity .
- Data Normalization : Account for variations in assay conditions (e.g., ATP concentration in kinase assays) by replicating experiments with internal controls .
- Computational Docking : Use tools like AutoDock to predict binding modes and reconcile discrepancies between in vitro and in silico results .
Q. What strategies are recommended for optimizing the compound’s stability in biological assays?
- Methodology :
- Buffer Screening : Test stability in PBS (pH 7.4), Tris-HCl (pH 8.0), and cell culture media. Add antioxidants (e.g., ascorbic acid) to prevent sulfanyl group oxidation .
- Prodrug Design : Mask the hydroxymethyl group as an ester to enhance metabolic stability .
- Metabolite Identification : Use LC-MS/MS to identify degradation products in hepatocyte incubation studies .
Q. How can the compound’s interactions with biological targets be systematically investigated?
- Methodology :
- Target Fishing : Employ affinity chromatography or thermal shift assays to identify binding proteins .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (k, k) for receptor-ligand interactions .
- Pathway Analysis : Combine RNA-seq and phosphoproteomics to map signaling pathways affected by the compound in cancer cell lines .
Q. What experimental approaches are suitable for resolving synthetic byproducts or low-yield steps?
- Methodology :
- Byproduct Characterization : Isolate impurities via preparative HPLC and characterize them using MS/NMR .
- Catalyst Screening : Test palladium/copper catalysts for Suzuki-Miyaura couplings to improve aryl group introduction .
- Flow Chemistry : Implement continuous flow systems to enhance mixing and reduce side reactions in thiol-alkylation steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
